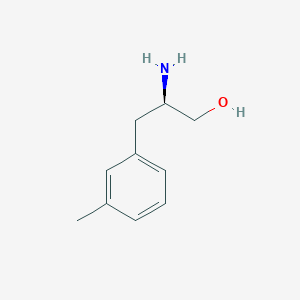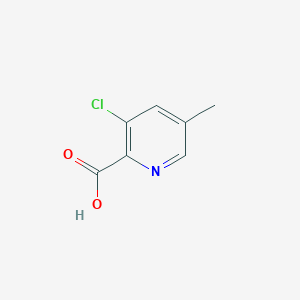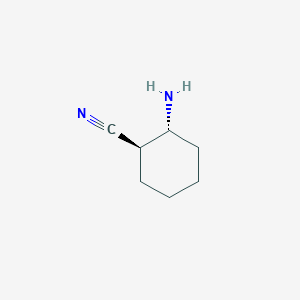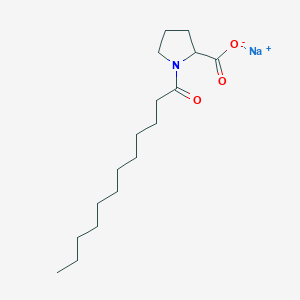
(R)-b-Amino-3-methylbenzenepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-b-Amino-3-methylbenzenepropanol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of an amino group, a methyl group, and a benzene ring attached to a propanol backbone. Its unique structure allows it to participate in various chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-b-Amino-3-methylbenzenepropanol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and amino alcohols.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the desired chemical transformations.
Chiral Resolution: Given the chiral nature of the compound, chiral resolution techniques are employed to obtain the ®-enantiomer in high purity.
Industrial Production Methods
In industrial settings, the production of ®-b-Amino-3-methylbenzenepropanol may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced separation techniques, such as chromatography, is crucial to achieve the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-b-Amino-3-methylbenzenepropanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oximes, nitriles, secondary amines, and substituted benzene derivatives.
Applications De Recherche Scientifique
®-b-Amino-3-methylbenzenepropanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-b-Amino-3-methylbenzenepropanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-b-Amino-3-methylbenzenepropanol
- b-Amino-3-methylbenzenepropanol (racemic mixture)
- 3-Amino-3-methylbenzenepropanol
Uniqueness
®-b-Amino-3-methylbenzenepropanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its (S)-enantiomer and racemic mixture. This uniqueness is particularly important in applications requiring high enantiomeric purity, such as in pharmaceutical synthesis and chiral catalysis.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H15NO/c1-8-3-2-4-9(5-8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m1/s1 |
Clé InChI |
LRFALADONHGHFP-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C[C@H](CO)N |
SMILES canonique |
CC1=CC(=CC=C1)CC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(8S,9S,13S,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthren-17-yl]pyridine-2-D](/img/structure/B12280634.png)
![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B12280635.png)
![[2-(2-Ethoxyethoxy)ethoxy]acetic acid](/img/structure/B12280653.png)






![Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate](/img/structure/B12280697.png)
![2-((2S)Pyrrolidin-2-YL)benzo[B]furan](/img/structure/B12280702.png)

